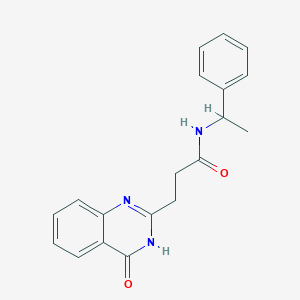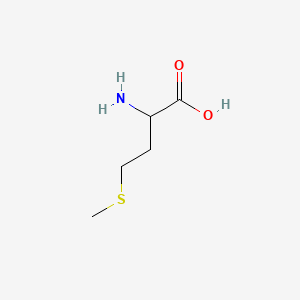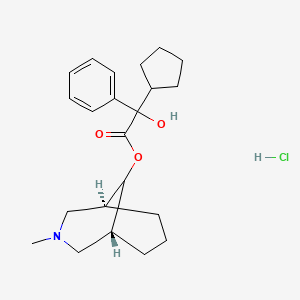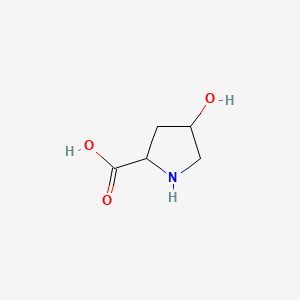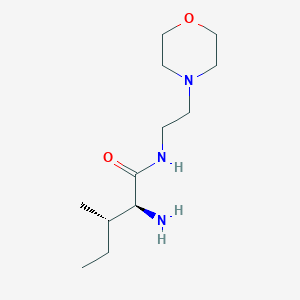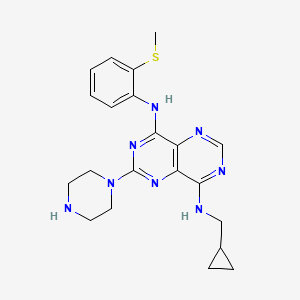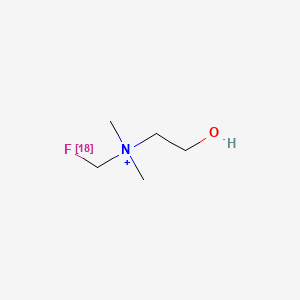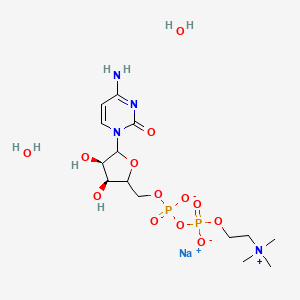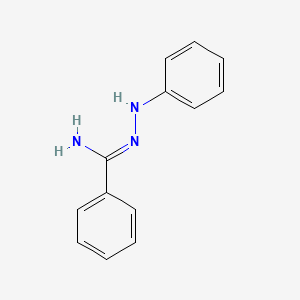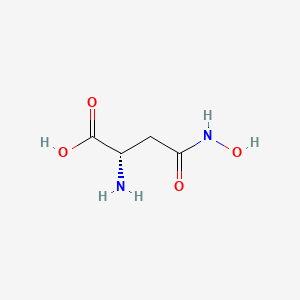
N-Hydroxy-L-asparagine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Hydroxy-L-asparagine is a derivative of the amino acid L-asparagine, where a hydroxyl group is attached to the nitrogen atom of the amide group
準備方法
Synthetic Routes and Reaction Conditions
N-Hydroxy-L-asparagine can be synthesized through several methods. One common approach involves the hydroxylation of L-asparagine using hydroxylamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an aqueous medium at a specific pH to ensure the selective formation of the N-hydroxy derivative.
Industrial Production Methods
Industrial production of this compound often employs biocatalysis due to its efficiency and environmental benefits. Enzymes such as asparagine synthetase can be used to catalyze the reaction, with the hydroxylamine serving as the hydroxylating agent. This method is preferred for large-scale production due to its high yield and low environmental impact .
化学反応の分析
Types of Reactions
N-Hydroxy-L-asparagine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced back to L-asparagine under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be employed for substitution reactions, often requiring a catalyst and specific pH conditions.
Major Products
The major products formed from these reactions include oxo derivatives, reduced forms of L-asparagine, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
N-Hydroxy-L-asparagine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an anti-cancer agent due to its ability to inhibit certain metabolic pathways in cancer cells.
Industry: This compound is used in the production of pharmaceuticals and as a catalyst in certain industrial processes .
作用機序
The mechanism by which N-Hydroxy-L-asparagine exerts its effects involves its interaction with specific enzymes and metabolic pathways. It can inhibit the activity of asparagine synthetase, leading to a decrease in the synthesis of L-asparagine, which is essential for the growth and proliferation of certain cancer cells. This inhibition can induce apoptosis in cancer cells, making it a potential therapeutic agent .
類似化合物との比較
Similar Compounds
L-Asparagine: The parent compound, essential for protein synthesis and metabolic processes.
N-Hydroxy-L-aspartic acid: Another hydroxylated derivative with similar properties.
L-Glutamine: An amino acid with similar metabolic roles and applications.
Uniqueness
N-Hydroxy-L-asparagine is unique due to its specific hydroxylation, which imparts distinct chemical properties and biological activities. Its ability to inhibit asparagine synthetase and its potential therapeutic applications set it apart from other similar compounds .
特性
IUPAC Name |
(2S)-2-amino-4-(hydroxyamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O4/c5-2(4(8)9)1-3(7)6-10/h2,10H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYVTTSIVDYQSO-REOHCLBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)C(=O)NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1955-68-6, 8029-76-3 |
Source


|
| Record name | L-Asparagine, N-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001955686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxylated lecithin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032332 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

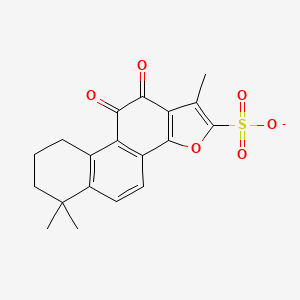
![Methyl (2e)-(Methoxyimino)(2-{[({(1z)-1-[3-(Trifluoromethyl)phenyl]ethylidene}amino)oxy]methyl}phenyl)ethanoate](/img/structure/B10779284.png)
